molecular formula C15H16O3 B3252143 (2-Benzyloxy-5-methoxy-phenyl)-methanol CAS No. 214072-73-8

(2-Benzyloxy-5-methoxy-phenyl)-methanol

Cat. No. B3252143
CAS RN: 214072-73-8
M. Wt: 244.28 g/mol
InChI Key: CFAWFGBQSKCBJM-UHFFFAOYSA-N
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Description

“(2-Benzyloxy-5-methoxyphenyl)boronic acid” is a compound with the CAS Number: 1236768-61-8. It has a molecular weight of 258.08 . It is typically in solid form .


Synthesis Analysis

A method for preparing benzyl ethers and esters using 2-benzyloxy-1-methylpyridinium triflate has been reported . This method involves the in situ methylation of 2-benzyloxy-1-methylpyridinium triflate in the presence of alcohols and magnesium oxide .


Molecular Structure Analysis

The InChI code for “(2-Benzyloxy-5-methoxyphenyl)boronic acid” is 1S/C14H15BO4/c1-18-12-7-8-14 (13 (9-12)15 (16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 .

It is typically stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Photochemical Reactions : The compound shows varied behavior in photochemical reactions. For example, irradiation of a related compound in methanol results in major addition products showing reverse stereoselectivities in photochemical and thermal reactions (Somei et al., 1977).

  • Synthesis and Characterization : Synthesis and characterization of derivatives with similar structures have been studied. This includes antimicrobial, antioxidant properties, and docking studies, supporting the versatility of the compound in pharmaceutical research (Rashmi et al., 2014).

  • Catalytic Applications : The compound is relevant in the study of catalytic processes, such as the aromatization of methanol and methylation of benzene, indicating its utility in chemical synthesis and industrial applications (Barthos et al., 2007).

  • Photochemical Synthesis : In photochemical synthesis, compounds with similar structures have shown the formation of angular pentacyclic compounds, highlighting its potential in creating complex organic structures (Dalal et al., 2017).

  • Aldose Reductase Inhibitory Activity : Research has been conducted on methoxy-substituted compounds to study their inhibitory activity on aldose and aldehyde reductase, showing potential in treating diabetes complications (Chatzopoulou et al., 2011).

  • Electrochemical Studies : Electrochemical oxidation studies involving similar methoxy compounds have been done, which is significant for understanding electro-organic synthesis (Nematollahi & Golabi, 1996).

  • Antimicrobial Activity : Novel derivatives of similar compounds have been synthesized and shown significant antimicrobial activity, indicating its potential in drug discovery (Mandala et al., 2013).

  • Hydrogenolysis Reactions : Studies have demonstrated hydrogenolysis of benzylic compounds using CO2-expanded methanol, suggesting applications in green chemistry and sustainable industrial processes (Lin et al., 2013).

  • Antitubercular Activities : Compounds similar to (2-Benzyloxy-5-methoxy-phenyl)-methanol have been used in synthesizing and optimizing antitubercular activities, which is critical in the fight against tuberculosis (Bisht et al., 2010).

Safety and Hazards

The compound “(2-Benzyloxy-5-methoxyphenyl)boronic acid” has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(5-methoxy-2-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAWFGBQSKCBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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